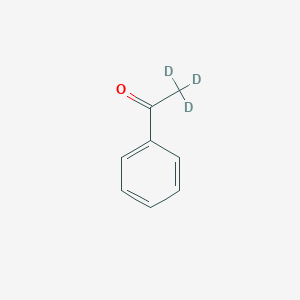

Aceto-D3-fenona

Descripción general

Descripción

Acetophenone-alpha,alpha,alpha-d3 is a deuterated compound that is closely related to acetophenone, a compound with a rich photochemistry and diverse applications in organic synthesis. Acetophenone itself is known for its ability to undergo various chemical reactions and form complexes with other molecules, as well as its use in the synthesis of heterocyclic compounds .

Synthesis Analysis

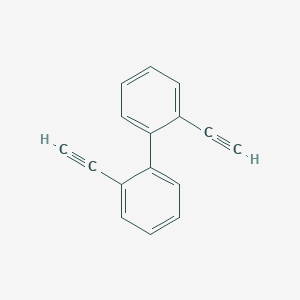

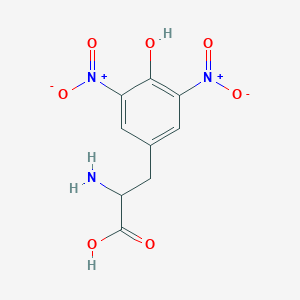

The synthesis of acetophenone derivatives can be achieved through various methods. For instance, the electrochemical reduction of acetophenone in the presence of cyclodextrins leads to the formation of dimers, with the structures determined to be similar to those obtained in aqueous basic medium . Additionally, a novel method for the synthesis of α-chloroacetophenone using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) has been described, which is effective for substituted acetophenones . Furthermore, the synthesis of a photochemically active bifunctional reagent for the cross-linking of biopolymers has been achieved by a series of reactions starting from 3,5-dinitrobenzoyl chloride and leading to 5-azido-3-nitro-ω-bromo-acetophenone .

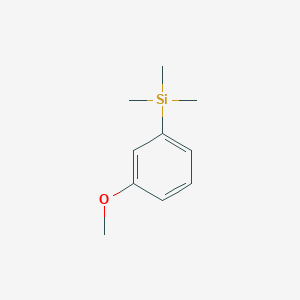

Molecular Structure Analysis

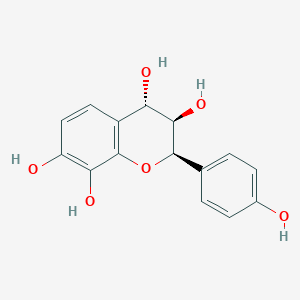

The molecular structure of acetophenone and its derivatives has been extensively studied. PM3 molecular orbital calculations have been performed on the complexation of α-cyclodextrin with acetophenone, revealing the preferred orientation of the acetyl group near the secondary hydroxyl rim of the cyclodextrin cavity . Structural studies using X-ray powder diffraction have been conducted on o-hydroxyacetophenone derivatives, highlighting the interplay of weak intermolecular interactions in their crystal packing . Additionally, rotational studies on acetophenone and its monohydrate have provided an accurate structural description of the carbon skeleton and the nature of non-covalent interactions in the complex .

Chemical Reactions Analysis

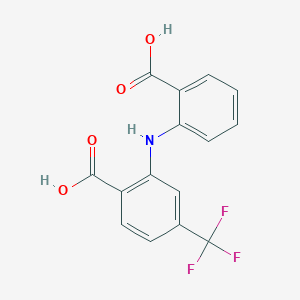

Acetophenone is involved in various chemical reactions. The photochemical generation of triplet acetophenone has been theoretically studied, showing that excitation to different singlet excited states leads to distinct photochemical outcomes . The asymmetric hydrogenation of acetophenone by chiral catalysts has been unraveled, revealing that the hydride transfer is enantio- and rate-determining, and that the catalytic cycle does not involve certain previously suggested intermediates . Acetophenone has also been utilized in the synthesis of many heterocyclic compounds, demonstrating its versatility as a synthon in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives have been characterized through various spectroscopic techniques. Infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, have been used to study the structural and vibrational properties of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone . These studies provide insights into the electronic delocalization and topological properties of electronic charge density in the molecules.

Aplicaciones Científicas De Investigación

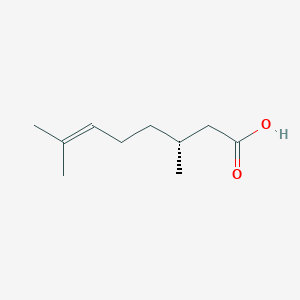

Intermediarios de Síntesis Orgánica

Aceto-D3-fenona actúa como un intermediario crucial en la síntesis orgánica. Su forma deuterada es particularmente valiosa en la síntesis de compuestos marcados para rastrear y estudiar los mecanismos de reacción. La α-bromación de derivados de acetofenona, incluyendo this compound, es una reacción significativa en química orgánica, que conduce a la producción de productos α-bromados . Estos productos son intermediarios esenciales para futuras transformaciones químicas, utilizados en la fabricación de productos farmacéuticos, pesticidas y otros productos químicos .

Docencia y Pedagogía Experimental

En entornos educativos, los derivados de this compound se utilizan para enseñar conceptos importantes en química orgánica. Experimentos innovadores que involucran la bromación de estos derivados ayudan a los estudiantes a comprender los principios de reacción, mejorar la alfabetización científica y fomentar las habilidades prácticas . Tales experimentos están diseñados para ser seguros, rentables y repetibles, lo que los hace ideales para integrarlos en los planes de estudios de química de pregrado.

Estudios Electroquímicos

Los derivados del compuesto se utilizan en reacciones de α-bromación sin catalizador mediante electrólisis en dos fases, que es un método de interés en estudios electroquímicos . Este proceso da como resultado altos rendimientos de α-bromoacetofenonas con alta selectividad, lo que proporciona un enfoque ecológico y eficiente para sintetizar cetonas bromadas.

Investigación de la Actividad Biológica

Los derivados de acetofenona, incluyendo this compound, se estudian por sus actividades biológicas. Por ejemplo, los derivados de bromuro de fenacilo actúan como grupos protectores durante la síntesis de péptidos y contribuyen a la inhibición de las protein tirosina fosfatasas como SHP-1 y PTP1B, que son relevantes en química medicinal .

Estudios Ambientales y Ecológicos

En la investigación ecológica, se investiga la acetofenona y sus derivados por sus efectos en el comportamiento de la vida silvestre. Por ejemplo, se ha demostrado que la acetofenona provoca un comportamiento de vuelo positivo en ciertas especies de mosquitos, lo que puede tener implicaciones para comprender las interacciones insecto-planta y desarrollar estrategias de control de plagas .

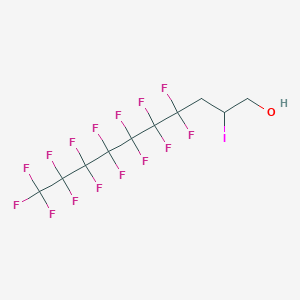

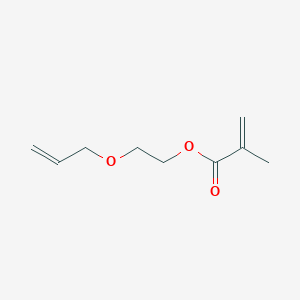

Síntesis de Compuestos Fluorados

This compound se utiliza en la generación de α,α-difluoroenolatos a partir de difluoroacetofenonas, que luego se aplican en la síntesis de β-hidroxicetonas polifluoradas . Estas reacciones proporcionan un acceso novedoso a los difluoroenolatos, que son sintones fluorados valiosos para preparar compuestos medicinales.

Mecanismo De Acción

Target of Action

Aceto-D3-phenone, also known as 2,2,2-trideuterio-1-phenylethanone or Acetophenone-alpha,alpha,alpha-d3, is a derivative of acetophenone, a simple ketone that has been found to interact with various microorganisms .

Mode of Action

Acetophenone derivatives have been studied for their antifungal properties . These compounds can change the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .

Biochemical Pathways

Acetophenone, the parent compound of Aceto-D3-phenone, is involved in multiple interactions with various microorganisms . It is a metabolite that plays a role in the biochemical pathways of these organisms . Acetogens, a type of bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway

Result of Action

Acetophenone derivatives have been shown to exhibit antifungal properties by affecting the cell membrane permeability and hyphae growth of certain fungi .

Action Environment

The action of Aceto-D3-phenone may be influenced by various environmental factors. For instance, the phosphorescence of acetophenone, a related compound, is marked by environmental perturbations superimposed on pseudo‐Jahn‐Teller interactions . This results in an environmentally sensitive potential surface for the lowest triplet state . The stability and efficacy of Aceto-D3-phenone could similarly be influenced by its environment.

Propiedades

IUPAC Name |

2,2,2-trideuterio-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169976 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17537-31-4 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17537-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: How does deuteration of the methyl group in acetophenone, resulting in acetophenone-α,α,α-d3, impact its phosphorescence compared to the non-deuterated form?

A1: The research primarily explores how environmental factors and deuteration influence the phosphorescence of acetophenone. Specifically, substituting the methyl hydrogens with deuterium in acetophenone-α,α,α-d3 leads to noticeable changes in the molecule's vibronic lifetimes and the temperature dependence of its phosphorescence. [] These changes are attributed to alterations in the vibrational energy levels within the molecule due to the heavier deuterium atoms. This effect is particularly relevant because the research links the observed phosphorescence behavior to interactions between the closely spaced 3ππ and 3nπ excited states of acetophenone, which are sensitive to even subtle energy level shifts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.